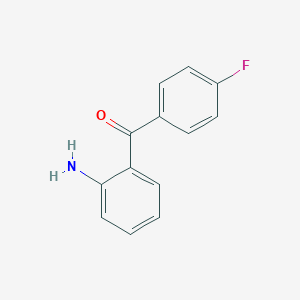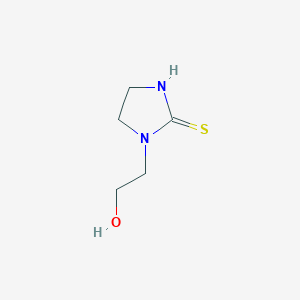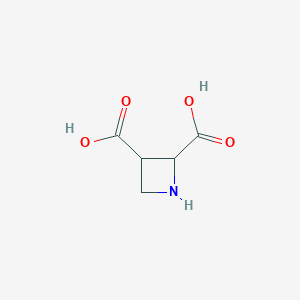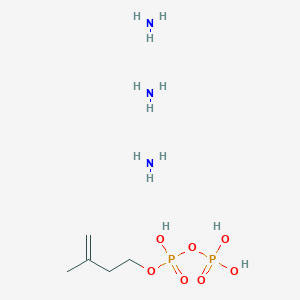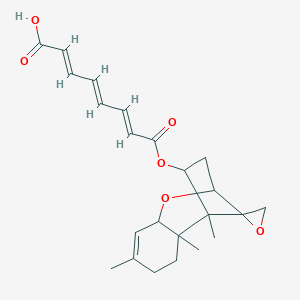
Harzianum A
Descripción general
Descripción
Harzianum A is a trichothecene.
Aplicaciones Científicas De Investigación
Promotor del Crecimiento Vegetal
En su colonización de plantas, en las raíces o como endófito, Trichoderma ha desarrollado la capacidad de comunicarse con la planta y producir numerosos beneficios multifacéticos para su huésped . Esto incluye promover el crecimiento de las plantas .
Defensa contra Estrés Biótico y Abiótico
Trichoderma tiene la capacidad de preparar respuestas de defensa locales y sistémicas contra el estrés biótico y abiótico y activar la memoria transcripcional que afecta las respuestas de las plantas a futuros estreses .
Biofertilizante
Trichoderma, el productor de Harzianum A, también se destaca por su potencial como biofertilizante . Contribuye a la agricultura eco-sostenible .
Manejo del marchitamiento bacteriano del tomate
Una cepa de Trichoderma harzianum se ha utilizado para el manejo del marchitamiento bacteriano del tomate en condiciones de invernadero . La aplicación de esta cepa resultó en una disminución de la gravedad de la enfermedad y un aumento de la biomasa del cultivo .
Producción de Enzimas de Valor Comercial
Se sabe que Trichoderma biosintetiza una amplia gama de metabolitos secundarios, incluidas varias enzimas de valor comercial .
Control de Sclerotium rolfsii
En condiciones de invernadero, T. harzianum controló eficazmente S. rolfsii en altramuces azules, tomates y cacahuetes .
Fármacos y Bioplaguicidas
El análisis basado en el genoma de Trichoderma harzianum sugiere que podría ser un recurso modelo de fármacos y bioplaguicidas estructuralmente diversos
Mecanismo De Acción
Target of Action
Harzianum A, a compound produced by the fungus Trichoderma harzianum, primarily targets phytopathogenic fungi . The fungus Trichoderma harzianum is known for its biocontrol properties, and it exerts these effects through mechanisms such as hyperparasitism, antibiosis, and competition .
Mode of Action
The mode of action of this compound involves the permeation of cell membranes of the target organisms. This permeation forms channels that lead to cell death by altering osmotic pressure . This action is part of the broader biological control mechanisms of Trichoderma harzianum, which also include beneficial aspects conferred to crops through symbiotic interaction with plants .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the production of secondary metabolites like volatile organic compounds (VOCs) with antifungal, antibacterial, and growth promoter properties . These VOCs can induce resistance to plant pathogens, leading to improved plant growth and health . The production of these secondary metabolites is part of the wide ecological versatility of Trichoderma harzianum, which strengthens its antimycotic potential .
Pharmacokinetics
The compound is known to be produced byTrichoderma harzianum and exert its effects in the environment where this fungus is present .
Result of Action
The result of this compound’s action is the inhibition of growth of phytopathogenic fungi, leading to enhanced crop production and efficiency . It also induces defensive reactions in plants, which include induced systemic resistance . This leads to improved plant growth and health .
Action Environment
The action of this compound is influenced by environmental factorsTrichoderma harzianum is a free-living, filamentous fungus that is cosmopolitan in its distribution, found in soils of natural and cultivated plant habitats . The production of this compound and its biocontrol effects can therefore be influenced by factors such as soil conditions, climate fluctuations, and the presence of other microorganisms .
Análisis Bioquímico
Biochemical Properties
Harzianum A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the production of extracellular proteins and compounds with antimicrobial or plant immunity-eliciting activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the arthropod community and reduce the abundance of specific pests under field conditions .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to modulate a variety of biological processes related to biocontrol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have shown that it can have threshold effects, and there may be toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Propiedades
IUPAC Name |
(2E,4E,6E)-8-oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDNLIUSWSBCT-WUJFNTSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)/C=C/C=C/C=C/C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156250-74-7 | |
| Record name | Harzianum A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156250747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
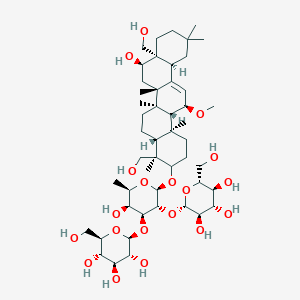
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime](/img/structure/B132655.png)
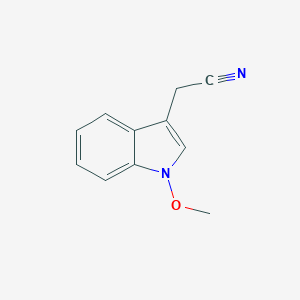
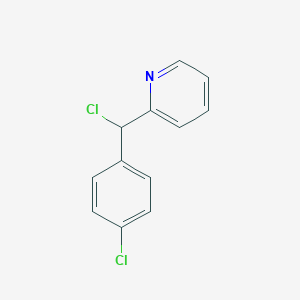

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone](/img/structure/B132668.png)
